tert-Butyl (4-hydroxybutan-2-yl)carbamate
Overview
Description
tert-Butyl (4-hydroxybutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is also known by its IUPAC name, tert-butyl 3-hydroxy-1-methylpropylcarbamate . This compound is typically found as a colorless to white solid or semi-solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of ®-3-aminobutan-1-ol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or conditions can be used.
Reduction: Reagents like or are commonly employed.
Substitution: Conditions involving alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (4-hydroxybutan-2-yl)carbamate is used as a protecting group in organic synthesis, particularly for amines . It helps in preventing unwanted reactions during multi-step synthesis processes.
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates . It has applications in the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of polymers and resins . It also finds applications in the agrochemical industry as a precursor for various active ingredients .
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxybutan-2-yl)carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions . This stability is crucial in multi-step synthesis processes where selective protection and deprotection are required .
Comparison with Similar Compounds
- tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate
- tert-Butyl (3-hydroxycyclohexyl)carbamate
- tert-Butyl (4-hydroxycyclohexyl)carbamate
Uniqueness: tert-Butyl (4-hydroxybutan-2-yl)carbamate is unique due to its specific hydroxybutyl structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable protecting groups makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxybutan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZOAOLSEKSNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338004 | |
Record name | tert-Butyl (4-hydroxybutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146514-31-0 | |
Record name | tert-Butyl (4-hydroxybutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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